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molecular formula C5H9NO3 B1593913 Acetic acid, [[(1-methylethylidene)amino]oxy]- CAS No. 5382-89-8

Acetic acid, [[(1-methylethylidene)amino]oxy]-

Cat. No. B1593913
M. Wt: 131.13 g/mol
InChI Key: JZHMMFMMAKFDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04948916

Procedure details

47.3 Grams (0.5 moles) of chloroacetic acid was dissolved in 55 g (0.55 moles) of an aqueous solution of 40% sodium hydroxide. To the solution, 36.5 g (0.5 moles) of acetone oxime was added, and then 55 g (0.55 moles) of an aqueous solution of 40% sodium hydroxide was added dropwise to the mixture while maintaining a temperature at not higher than 30° C. Reaction was subsequently performed with the solution being allowed to flow at a rate of 4 ml/min into a glass tube (10 mm in diameter and 100 mm in length) that was heated at 90°-100° C. The unreacted acetone oxime was removed from the reaction solution by two extractions with 100 ml of ether. The pH of the remaining aqueous solution was adjusted to 1 with concentrated HCl. The solution was subsequently saturated with sodium chloride. The resulting aqueous solution was subjected to two extractions with 100 ml of ether and the extract was dried with magnesium sulfate. Ether was distilled off under vacuum and the residue was distilled under vacuum to obtain isopropylidene aminooxyacetic acid (m.p. 76° C.) in an amount of 16.3 g (yield, 25 mol %).
Quantity
0.5 mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
55 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([OH:5])=[O:4].[CH3:6][C:7](=[N:9][OH:10])[CH3:8]>[OH-].[Na+]>[C:7](=[N:9][O:10][CH2:2][C:3]([OH:5])=[O:4])([CH3:8])[CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
ClCC(=O)O
Name
aqueous solution
Quantity
55 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
36.5 g
Type
reactant
Smiles
CC(C)=NO
Step Three
Name
aqueous solution
Quantity
55 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
to flow at a rate of 4 ml/min into a glass tube
TEMPERATURE
Type
TEMPERATURE
Details
(10 mm in diameter and 100 mm in length) that was heated at 90°-100° C
CUSTOM
Type
CUSTOM
Details
The unreacted acetone oxime was removed from the reaction solution by two extractions with 100 ml of ether
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous solution was subjected to two extractions with 100 ml of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Ether was distilled off under vacuum
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)=NOCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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